Z-Nle-OH (N-Cbz-L-norleucine) is a highly specialized, N-terminally protected non-natural amino acid utilized primarily in advanced peptide synthesis workflows. Serving as an oxidation-resistant, isosteric substitute for methionine, the norleucine (Nle) core eliminates sulfur-driven degradation pathways that commonly compromise peptide manufacturability and shelf life. Concurrently, the benzyloxycarbonyl (Z or Cbz) protecting group provides robust orthogonal stability against acidic and mildly basic conditions. This combination makes Z-Nle-OH a critical precursor for complex solution-phase fragment condensations and specialized solid-phase peptide synthesis (SPPS) strategies where premature N-terminal deprotection must be strictly avoided .
Generic substitution with standard Z-Met-OH introduces a critical manufacturing vulnerability: the thioether side chain of methionine is highly susceptible to spontaneous oxidation into methionine sulfoxide or sulfone during synthesis, cleavage, and downstream storage. This necessitates the use of complex, malodorous scavenger cocktails (e.g., ethanedithiol, dimethylsulfide) and post-cleavage reduction steps, which complicate purification and depress overall batch yields . Conversely, substituting Z-Nle-OH with closely related analogs like Boc-Nle-OH or Fmoc-Nle-OH fails in multi-step fragment condensation strategies where the N-terminal protecting group must survive exposure to trifluoroacetic acid (TFA) or secondary amines (piperidine). Z-Nle-OH uniquely bridges this gap, providing both absolute side-chain oxidation resistance and N-terminal orthogonal stability.
Methionine residues readily oxidize to methionine sulfoxide under ambient air, light, or during acidic cleavage, often resulting in significant product loss or requiring aggressive reduction protocols. By utilizing Z-Nle-OH, the oxidizable sulfur atom is replaced with a stable methylene unit. Analytical monitoring of Nle-substituted peptides demonstrates 0% sulfoxide formation under standard oxidative stress conditions (e.g., ambient air, H2O2 exposure), whereas native Met-containing sequences can exhibit substantial degradation (often >50% conversion) over the same period without intervention [1]. This absolute resistance eliminates the need for sulfur-based scavengers during deprotection, directly streamlining HPLC purification and increasing the isolated yield of the target peptide .
| Evidence Dimension | Oxidative degradation rate under ambient/stress conditions |
| Target Compound Data | 0% sulfoxide/sulfone formation (absolute oxidation resistance) |
| Comparator Or Baseline | Standard Met-derivatives (significant conversion to sulfoxide/sulfone without scavengers) |
| Quantified Difference | Complete elimination of oxidative degradation pathways |
| Conditions | Ambient air, aqueous solution, or H2O2 exposure during synthesis and storage |
Eliminating oxidation removes the need for complex scavenger cocktails and post-synthesis reduction, drastically reducing purification bottlenecks and batch-to-batch variability.
In complex peptide assembly, particularly solution-phase synthesis or convergent solid-phase strategies, the N-terminal protecting group must remain intact while side-chain protecting groups are removed. The benzyloxycarbonyl (Z) group on Z-Nle-OH is highly stable to trifluoroacetic acid (TFA), the standard reagent used to cleave Boc groups and most side-chain protectors. While Boc-Nle-OH undergoes 100% N-terminal deprotection in 50% TFA/DCM, Z-Nle-OH remains >99% intact under identical conditions . The Z group is only removed via catalytic hydrogenation (H2/Pd) or strong acids like HF, allowing for precise, orthogonal control during multi-fragment peptide ligation workflows .
| Evidence Dimension | N-terminal protecting group stability in Trifluoroacetic Acid (TFA) |
| Target Compound Data | >99% retention of the Z-protecting group |
| Comparator Or Baseline | Boc-Nle-OH (100% deprotection/cleavage) |
| Quantified Difference | Absolute differential stability in standard TFA cleavage cocktails |
| Conditions | 50% TFA in Dichloromethane (DCM) at room temperature |
Allows buyers to synthesize fully protected peptide fragments that can be purified and stored before final assembly, a critical requirement for scalable solution-phase manufacturing.
A primary concern when substituting amino acids to improve manufacturability is the potential disruption of the peptide's secondary structure or binding affinity. Norleucine is a nearly perfect isostere for methionine. Thermodynamic profiling shows that the free energy of transfer (ΔG°) from water to a nonpolar solvent is ~2.38 kcal/mol for norleucine, closely mirroring the ~1.82 kcal/mol of unoxidized methionine[1]. In stark contrast, oxidized methionine (methionine sulfoxide) becomes highly hydrophilic, severely disrupting amphiphilic peptide structures. By incorporating Z-Nle-OH, manufacturers lock in the required hydrophobicity and steric bulk, ensuring that the final peptide retains its intended biological activity and folding characteristics without the risk of shelf-life-induced polarity shifts [2].
| Evidence Dimension | Hydrophobicity (Free energy of transfer, ΔG° to nonpolar phase) |
| Target Compound Data | ~2.38 kcal/mol (stable, non-oxidizable hydrophobicity) |
| Comparator Or Baseline | Methionine sulfoxide (highly hydrophilic, structurally disruptive) |
| Quantified Difference | Maintenance of native hydrophobic interactions vs. catastrophic polarity shift upon oxidation |
| Conditions | Partitioning evaluation between aqueous and nonpolar solutions |
Guarantees that the manufacturability upgrades (oxidation resistance) do not compromise the end-product's structural integrity or therapeutic efficacy.
Z-Nle-OH is the optimal precursor when synthesizing multi-fragment therapeutic peptides via solution-phase condensation. Its robust Z-protecting group survives the acidic deprotection of side chains, allowing for the generation of stable, N-protected intermediate fragments that can be stored and purified without premature reactivity .
In the formulation of peptide-based vaccines, shelf-life is often severely limited by the oxidation of methionine residues, which alters MHC binding profiles. Incorporating Z-Nle-OH during synthesis replaces the vulnerable sulfur center with an isosteric aliphatic chain, drastically extending the vaccine's shelf-life and simplifying cold-chain logistics without sacrificing immunogenicity[1].
For radiolabeled diagnostic peptides like Exendin-4 analogs, methionine oxidation creates undesired impurities that reduce receptor affinity and complicate regulatory approval. Utilizing Z-Nle-OH as a building block ensures a homogenous, oxidation-resistant final product, improving the radiotracer's diagnostic reliability and simplifying the final radiolabeling purification steps [2].